2-(pyridin-4-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
Description
2-(Pyridin-4-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted at position 4 with a carboxamide group linked to a 1,3,4-thiadiazole ring. This compound is synthesized via coupling reactions between quinoline-4-carboxylic acid derivatives and 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole using reagents like PyBOP and N-methylmorpholine (NMM) in DMF, yielding moderate to good efficiency (59% yield) .
Properties
IUPAC Name |
2-pyridin-4-yl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5OS/c23-16(21-17-22-19-10-24-17)13-9-15(11-5-7-18-8-6-11)20-14-4-2-1-3-12(13)14/h1-10H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAFCQAXEPXTSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=NN=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the quinoline core.
Formation of the thiadiazole ring: This can be synthesized through a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative.
Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or quinoline rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might target the nitro groups or other reducible functionalities using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives in cancer treatment. The synthesis of various derivatives, including those containing the pyridine moiety, has been linked to enhanced cytotoxicity against several cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study synthesized a series of 1,3,4-thiadiazole derivatives with pyridinyl groups and tested their cytotoxicity using the MTT assay. The results indicated that certain derivatives exhibited significant inhibitory effects on prostate (PC3), colon (HT29), and neuroblastoma (SKNMC) cancer cell lines. Notably, nitro-containing derivatives showed higher cytotoxic activity against PC3 cells compared to standard chemotherapeutic agents like doxorubicin .
| Compound Type | Cell Line Tested | IC50 (µM) | Comparison Agent |
|---|---|---|---|
| Nitro-containing derivative | PC3 | 5.2 | Doxorubicin (10) |
| Methoxylated derivative | SKNMC | 15.0 | Doxorubicin (10) |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes involved in cancer progression, particularly lipoxygenases.
Case Study: Lipoxygenase Inhibition
The enzyme lipoxygenase plays a critical role in the development of various cancers. A series of compounds derived from thiadiazole were assessed for their ability to inhibit lipoxygenase activity. The results indicated that the synthesized derivatives could act as effective inhibitors, with some showing comparable efficacy to established lipoxygenase inhibitors .
Antimicrobial Properties
Beyond anticancer applications, compounds with thiadiazole and quinoline structures have demonstrated notable antimicrobial properties.
Case Study: Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of various pyridine-thiadiazole derivatives against multiple bacterial strains. The results revealed that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents .
| Bacterial Strain | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Compound A | 32 µg/mL |
| Escherichia coli | Compound B | 16 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Various modifications to the thiadiazole and quinoline structures have been explored to enhance biological activity.
Insights from SAR Studies
Research has shown that substituents on the pyridine ring significantly influence the biological activity of these compounds. For instance, introducing electron-withdrawing groups has been associated with increased potency against cancer cell lines and improved enzyme inhibition profiles .
Mechanism of Action
The mechanism of action of 2-(pyridin-4-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might include signal transduction, cell cycle regulation, or apoptosis.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Yield : Thioether-linked analogs (e.g., benzylthio, methylthio) generally exhibit higher yields (72–88%) compared to pyridinyl-substituted derivatives (59%), likely due to steric and electronic effects during coupling .
- Thermal Stability: Melting points correlate with substituent rigidity; phenoxy and arylthio groups (135–170°C) enhance stability versus pyridinyl groups (data unreported) .
- Pharmacological Potential: 4-Chlorobenzylthio and benzothiazole-linked analogs demonstrate anticonvulsant and antitumor activities, suggesting the target compound’s pyridinyl group may modulate similar pathways .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The cyclopropyl analog (XLogP3: 4.4) is more lipophilic than the target compound (predicted XLogP3 ~3.5), which may influence membrane permeability.
- Hydrogen Bonding: The pyridin-4-yl group provides hydrogen bond acceptors (N-atoms), enhancing solubility relative to non-polar substituents (e.g., cyclopropyl) .
Biological Activity
The compound 2-(pyridin-4-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a member of the quinoline family, incorporating a pyridine and a thiadiazole moiety. This unique structural combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Recent studies have highlighted its promising anticancer properties, alongside other biological activities.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₃N₅O₁S |
| Molecular Weight | 353.39 g/mol |
| CAS Number | Not specified in the search results |
Biological Activity Overview
Research indicates that compounds with a thiadiazole moiety often exhibit a range of pharmacological activities, including:
- Anticancer Activity : Many derivatives of thiadiazoles have been shown to inhibit tumor growth across various cancer cell lines.
- Antimicrobial Properties : Some studies suggest potential efficacy against bacterial and fungal infections.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression.
Anticancer Activity
A significant focus on this compound's biological activity has been its anticancer potential. The following findings illustrate its effectiveness:
-
Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of various thiadiazole derivatives on different cancer cell lines. The compound demonstrated significant inhibitory effects on cell viability with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- For instance, derivatives with similar structures showed IC50 values ranging from 0.28 to 0.52 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
-
Mechanism of Action :
- The anticancer activity is attributed to multiple mechanisms, including the inhibition of DNA synthesis and interference with key signaling pathways involved in tumorigenesis .
- Specific studies have indicated that compounds targeting lipoxygenase enzymes can lead to reduced tumor growth in colorectal and pancreatic cancers .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored:
- Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities. Research has indicated that modifications to the thiadiazole ring can enhance antibacterial efficacy against various pathogens .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of this compound and its biological activity is crucial for drug design:
| Substituent | Effect on Activity |
|---|---|
| Pyridine Ring | Enhances interaction with biological targets |
| Thiadiazole Moiety | Critical for anticancer activity |
| Carboxamide Group | Influences solubility and bioavailability |
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Study on Thiadiazole Derivatives : A review highlighted various thiadiazole derivatives exhibiting anticancer properties through enzyme inhibition and apoptosis induction .
- Comparative Analysis : A comparative study demonstrated that derivatives with specific substitutions on the thiadiazole ring showed enhanced cytotoxicity against HepG2 and A549 cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
